Ethynerone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynerone, also known as 17α-(2-chloroethynyl)estra-4,9-dien-17β-ol-3-one, is a steroidal progestin belonging to the 19-nortestosterone group. It was first reported in 1961 but was never marketed. Under the developmental code name MK-665, it was studied in combination with mestranol as an oral contraceptive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethynerone involves the chloroethynylation of norethisterone. The process typically includes the reaction of norethisterone with acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its discontinuation in clinical development. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethynerone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of other steroidal compounds.
Biology: Investigated for its effects on mammalian reproductive systems.
Medicine: Initially studied as a component of oral contraceptives in combination with mestranol.
Industry: Potential applications in the synthesis of other pharmaceutical compounds.
Mechanism of Action
Ethynerone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that result in the desired physiological effects. The molecular targets include various genes involved in the regulation of the menstrual cycle and reproductive functions .
Comparison with Similar Compounds
Ethynerone is similar to other steroidal progestins such as:
- Norethisterone
- Norgestrel
- Chlormadinone acetate
- Medroxyprogesterone acetate
Uniqueness
This compound is unique due to its chloroethynyl group, which distinguishes it from other progestins. This structural feature contributes to its specific binding affinity and activity at progesterone receptors .
Properties
CAS No. |
3124-93-4 |
---|---|
Molecular Formula |
C20H23ClO2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(8S,13S,14S,17S)-17-(2-chloroethynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H23ClO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-9H2,1H3/t17-,18+,19+,20-/m1/s1 |
InChI Key |
KEOBKPHJNAILCW-FUMNGEBKSA-N |
SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCl)O |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#CCl)O |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCl)O |
Key on ui other cas no. |
3124-93-4 |
Synonyms |
17-alpha-chloroethynyl-19-nor-4,9-androstadien-17-beta-ol-3-one 19-nor-17-alpha-pregna-4,9-dien-20-yn-3-one, 21-chloro-17-hydroxy- ethynerone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.